N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride
Description
Properties
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-2-4-9(5-3-1)13-8-10-11-6-7-12-10;;/h1-5,13H,6-8H2,(H,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCHZPOTPFIFKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CNC2=CC=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound, such as glyoxal and ethylenediamine, under acidic conditions.
Attachment of the Aniline Moiety: The aniline group is then introduced by reacting the imidazole derivative with an appropriate aniline derivative, such as aniline itself or a substituted aniline.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base form of the compound into its dihydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form various oxidized products, such as nitroaniline or azo compounds.
Reduction: The imidazole ring can be reduced to form different reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring or the aniline moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Nitroaniline, azo compounds, and other oxidized derivatives.
Reduction Products: Reduced imidazole derivatives and other reduced forms.
Substitution Products: Substituted imidazoles and aniline derivatives.
Scientific Research Applications
Biological Activities
Research indicates that N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride exhibits notable biological activities, which can be leveraged for therapeutic purposes:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can display significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have demonstrated efficacy with inhibition zones measured in millimeters against pathogens like Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Molecular docking studies suggest that this compound may bind effectively to certain proteins involved in cancer cell proliferation. Preliminary assays indicate that related compounds exhibit antimitotic activity against human tumor cells, suggesting a potential role in cancer therapy .
- Pharmacological Applications : The compound's structural features allow it to interact with biological targets, which could lead to the development of new drugs for treating various diseases. Its ability to form stable complexes with proteins is a focal point for ongoing research into its pharmacological applications .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various derivatives of this compound against common bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial effects, leading to further investigation into their mechanisms of action and potential clinical applications .
Case Study 2: Anticancer Research
In another study focusing on anticancer properties, researchers conducted molecular docking simulations to assess the binding affinity of the compound to specific cancer-related proteins. The findings suggested a promising avenue for developing new anticancer agents based on this scaffold .
Mechanism of Action
The mechanism by which N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other proteins. The imidazole ring can act as a ligand, binding to metal ions or other molecules, while the aniline moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Positional Isomers
- 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Hydrochloride (Para-substituted)
This isomer features the imidazoline ring attached to the para position of the aniline group. With a molecular formula of C₉H₁₁N₃·HCl and molecular weight of 197.66 g/mol, it is used in organic synthesis as a building block. Its para-substitution may influence electronic effects and receptor binding compared to the ortho-substituted target compound .
Functional Group Variations
- Phentolamine Mesylate Phentolamine mesylate (C₁₇H₁₉N₃O·CH₄O₃S, 377.46 g/mol) contains a phenol group and a methanesulfonate salt. The phenol moiety enhances hydrogen-bonding capacity, while the mesylate salt improves aqueous solubility.
- 4-(4,5-Dihydro-1H-imidazol-2-yl)benzamide (16a)
This derivative replaces the aniline group with a benzamide (C₁₀H₁₂N₃O, 202.23 g/mol). The amide group introduces hydrogen-bonding sites, altering solubility and biological activity. Synthesized via oxalyl chloride-mediated coupling, it demonstrates lower yields (36%) compared to simpler imidazoline-aniline derivatives .
Salt Form Comparisons
- Phenamazoline Hydrochloride Phenamazoline hydrochloride (monohydrochloride salt) shares the core structure with the target compound but lacks a second HCl molecule. The dihydrochloride form likely offers superior solubility in polar solvents, critical for formulation stability .
- N-Benzyl-N-((4,5-dihydro-1H-imidazol-2-yl)methyl)aniline
This neutral analog (C₁₇H₁₉N₃, 265.36 g/mol) incorporates a benzyl group, increasing lipophilicity. Such modifications impact pharmacokinetics, such as membrane permeability and metabolic stability .
Data Table: Key Properties of N-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]aniline Dihydrochloride and Analogs
Research Findings and Implications
- Synthetic Yields : Analogs with complex functional groups (e.g., benzamide in 16a) exhibit lower synthetic yields (~32–36%) compared to simpler imidazoline-aniline derivatives, highlighting challenges in coupling reactions .
- Solubility and Stability: Dihydrochloride salts generally outperform monohydrochloride and neutral analogs in aqueous solubility, critical for drug formulation .
- Biological Activity : Substitution patterns (ortho vs. para/meta) and functional groups (amide vs. aniline) significantly influence receptor binding and metabolic pathways, as seen in phentolamine’s clinical use .
Biological Activity
N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its imidazole ring and aniline group, which contribute to its biological activity. The compound's molecular formula is , and it exists as a dihydrochloride salt, enhancing its solubility in aqueous environments .
Research indicates that this compound interacts with various biological targets, potentially influencing multiple signaling pathways. Molecular docking studies suggest a significant binding affinity to specific proteins involved in cancer progression and inflammation. The compound may exert its effects through the following mechanisms:
- Inhibition of Enzymatic Activity : It has shown potential to inhibit enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC), which are crucial in cancer cell proliferation and inflammatory responses .
- Induction of Apoptosis : Studies have indicated that this compound can induce apoptosis in various cancer cell lines, suggesting its role as an anticancer agent .
Anticancer Activity
Numerous studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | Induces apoptosis via mitochondrial pathway |
| HCT-116 (colon cancer) | 10.0 | Inhibits cell cycle progression |
| MCF-7 (breast cancer) | 15.0 | Modulates p53 independent pathways |
These results indicate a promising profile for anticancer applications, particularly due to the compound's ability to induce cell death selectively in tumor cells while sparing normal cells .
Anti-inflammatory Activity
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential for treating inflammatory diseases .
Case Studies
- Case Study on Cancer Cell Lines : A study investigated the effects of this compound on various human cancer cell lines. The results demonstrated significant cytotoxicity against HCT-116 and MCF-7 cells with IC50 values comparable to established chemotherapeutic agents like cisplatin .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups. Histological analyses revealed decreased mitotic activity in treated tumors, supporting its role as an effective anticancer agent .
Q & A
Q. Table 1: Reaction Conditions
| Parameter | Value/Details | Reference |
|---|---|---|
| Reaction Temperature | 60–80°C (reflux) | |
| Solvent | Ethanol/Water (1:1 v/v) | |
| Yield | 70–85% |
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the imidazoline ring (δ 3.2–3.8 ppm for CH groups) and aniline protons (δ 6.8–7.2 ppm) .
- Infrared (IR) Spectroscopy : Identify N–H stretching (3200–3400 cm) and C=N vibrations (1640–1680 cm) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive mode to detect the molecular ion peak at m/z 234.13 (CHClN) .
Advanced Tip : For resolving structural ambiguities, X-ray crystallography (e.g., SHELX programs) can determine bond lengths and angles, critical for confirming salt formation .
Advanced: How can researchers assess potential biological activities of this compound?
Answer:
- Enzyme Inhibition Assays : Test interactions with enzymes like monoamine oxidases (MAOs) due to the imidazoline moiety’s affinity for amine-binding pockets .
- Receptor Binding Studies : Radioligand displacement assays (e.g., α-adrenergic receptors) to evaluate competitive binding .
- Cellular Toxicity : Use MTT assays in HEK-293 or HeLa cells to determine IC values .
Data Interpretation : Compare results with structurally similar compounds (e.g., tizanidine derivatives) to establish structure-activity relationships (SARs) .
Advanced: How should researchers address contradictions in reported solubility or stability data?
Answer:
- Cross-Validation : Replicate experiments using standardized buffers (e.g., PBS pH 7.4) and temperatures (25°C vs. 37°C) .
- Analytical Techniques : Use HPLC to monitor degradation products under stress conditions (heat, light, acidic/basic environments) .
- Collaborative Studies : Compare data with independent labs to rule out batch-specific variations (e.g., salt hydration states) .
Q. Table 2: Stability Profile
| Condition | Observation | Reference |
|---|---|---|
| Aqueous Solution (pH 7) | Stable for 24 hours at 25°C | |
| Light Exposure | Degrades by 15% after 48 hours |
Advanced: What strategies are recommended for elucidating structure-activity relationships (SARs)?
Answer:
- Analog Synthesis : Modify substituents (e.g., halogenation of the aniline ring or alkylation of the imidazoline) to assess impact on bioactivity .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins .
- Pharmacophore Mapping : Identify critical functional groups (e.g., imidazoline nitrogen, aromatic ring) using QSAR models .
Q. Table 3: SAR Comparison with Analogs
| Compound | Structural Variation | Activity (IC) | Reference |
|---|---|---|---|
| Parent Compound | None | 12 μM | |
| 4-Fluoro Derivative | Fluorine at aniline para-position | 8 μM | |
| N-Methylimidazoline | Methylation of imidazoline NH | >100 μM |
Basic: What are the compound’s key physicochemical properties?
Answer:
Table 4: Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | CHClN | |
| Molecular Weight | 234.13 g/mol | |
| Melting Point | 234–239°C | |
| Solubility (Water) | 50 mg/mL at 25°C | |
| LogP (Octanol-Water) | 1.8 |
Advanced: How does this compound compare to other imidazoline derivatives in metal chelation studies?
Answer:
- Chelation Capacity : The imidazoline ring’s nitrogen atoms enable coordination with transition metals (e.g., Cu, Fe). Compare stability constants (logK) with EDTA or histamine derivatives .
- Applications : Use in spectrophotometric assays for metal ion quantification (e.g., Fe in biological samples) .
Methodology : Titrate with standardized metal solutions and monitor via UV-Vis spectroscopy (λ = 450–600 nm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
